tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoroazetidine moiety and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoroazetidine intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The difluoroazetidine moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and azetidine-containing molecules, such as:
- tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-chloroazetidin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromoazetidin-1-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate lies in the presence of the difluoroazetidine moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)16-6-4-10(5-7-16)17-8-13(14,15)9-17/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGPUFYOEHVLIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732487 | |
Record name | tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093066-74-0 | |
Record name | 1,1-Dimethylethyl 4-(3,3-difluoro-1-azetidinyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093066-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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